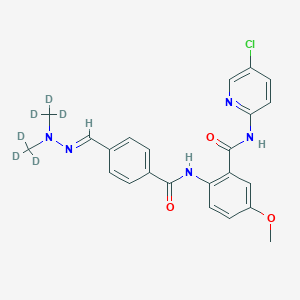

Betrixaban-d6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[[4-[(E)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3/c1-29(2)26-13-15-4-6-16(7-5-15)22(30)27-20-10-9-18(32-3)12-19(20)23(31)28-21-11-8-17(24)14-25-21/h4-14H,1-3H3,(H,27,30)(H,25,28,31)/b26-13+/i1D3,2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYJYHMBCZDLN-YJKHHXLJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])/N=C/C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Betrixaban

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical and chemical properties of the anticoagulant Betrixaban and explores the anticipated characteristics of its deuterated analogue. While specific experimental data for deuterated Betrixaban is not extensively available in public literature, this document extrapolates expected properties based on the well-understood principles of isotopic substitution and the kinetic isotope effect.[1][2][3] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of novel anticoagulant therapies.

Introduction to Betrixaban and the Rationale for Deuteration

Betrixaban is a potent and selective oral inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[4][5] It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients.[4] Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable strategy in drug development to enhance pharmacokinetic profiles.[1][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect.[1] This can result in improved metabolic stability, a longer half-life, and potentially a more favorable side-effect profile.[7]

Betrixaban's metabolism is primarily mediated by CYP-independent hydrolysis, with less than 1% of its clearance attributed to cytochrome P450 (CYP) enzymes.[8][9][10] While the kinetic isotope effect is most pronounced in CYP-mediated oxidation, deuteration can still influence the overall physicochemical properties of the molecule.[1]

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of Betrixaban and provide projected properties for a deuterated analogue. It is crucial to note that the properties for deuterated Betrixaban are estimations based on general principles of deuteration and have not been experimentally verified from the available search results. Deuteration can lead to slight changes in properties such as melting point, solubility, and lipophilicity.[11] For instance, some studies have shown that deuteration can increase the solubility of certain drugs.

Table 1: Chemical Identification

| Property | Betrixaban | Deuterated Betrixaban (Projected) |

| IUPAC Name | N-(5-chloropyridin-2-yl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-5-methoxybenzamide | N-(5-chloropyridin-2-yl)-2-{[4-(N,N-di(trideuteriomethyl)carbamimidoyl)benzoyl]amino}-5-(trideuteriomethoxy)benzamide (example) |

| CAS Number | 330942-05-7 | Not available |

| Molecular Formula | C₂₃H₂₂ClN₅O₃ | C₂₃H₁₆D₆ClN₅O₃ (for a d6 analogue) |

| Molecular Weight | 451.91 g/mol | ~457.95 g/mol (for a d6 analogue) |

Table 2: Physicochemical Properties

| Property | Betrixaban | Deuterated Betrixaban (Projected) | Reference |

| Melting Point | 200-212 °C | Expected to be slightly different | [4] |

| Solubility | 2.5-2.7 mg/mL in water | Potentially slightly higher or lower | [4] |

| pKa | Not explicitly found in search results | Expected to be slightly different | |

| LogP | Not explicitly found in search results | Expected to be slightly different |

Synthesis and Characterization

Proposed Synthesis of Deuterated Betrixaban

While a specific synthesis for deuterated Betrixaban is not detailed in the provided search results, a plausible approach would involve the use of deuterated starting materials in a synthetic route similar to that of the parent compound. Several patents describe the synthesis of Betrixaban.[8][12] A hypothetical synthesis of a deuterated analogue could involve:

-

Synthesis of Deuterated Intermediates: Key intermediates, such as deuterated N,N-dimethylamine or deuterated methyl iodide, would be required to introduce deuterium into the desired positions.

-

Amide Coupling: A deuterated analogue of 4-(N,N-dimethylcarbamimidoyl)benzoic acid would be coupled with 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.

The following diagram illustrates a conceptual workflow for the synthesis and purification of deuterated Betrixaban.

Caption: Conceptual workflow for the synthesis and purification of deuterated Betrixaban.

Analytical Methods for Characterization

The characterization of deuterated Betrixaban would employ standard analytical techniques used for small molecules, with particular attention to confirming the location and extent of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the overall structure, while ²H NMR would directly detect the presence of deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be essential to confirm the molecular weight and isotopic enrichment of the deuterated compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods developed for Betrixaban would be applicable for assessing the purity of the deuterated analogue.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the C-D bond vibrations.[12]

Mechanism of Action and Signaling Pathway

The mechanism of action of deuterated Betrixaban is expected to be identical to that of the parent compound. Betrixaban is a direct, competitive, and reversible inhibitor of Factor Xa.[4] By inhibiting Factor Xa, Betrixaban blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and preventing the formation of fibrin clots.

The following diagram illustrates the coagulation cascade and the point of inhibition by Betrixaban.

Caption: Betrixaban inhibits Factor Xa, a key enzyme in the coagulation cascade.

Experimental Protocols

Detailed experimental protocols for the characterization of Betrixaban can be adapted for its deuterated analogue. The following are generalized methodologies based on standard pharmaceutical analysis techniques.

Determination of Solubility

-

Objective: To determine the aqueous solubility of deuterated Betrixaban.

-

Method: A saturated solution of the compound is prepared by adding an excess amount to a known volume of water. The suspension is stirred at a constant temperature for a defined period (e.g., 24 hours) to reach equilibrium. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

In Vitro Metabolic Stability Assay

-

Objective: To assess the metabolic stability of deuterated Betrixaban in comparison to the parent compound.

-

Method: The test compound is incubated with liver microsomes (human or other species) and a cofactor mix (e.g., NADPH). Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life.

The following diagram outlines the workflow for an in vitro metabolic stability assay.

References

- 1. bionauts.jp [bionauts.jp]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 8. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. oatext.com [oatext.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

A Technical Guide to the Isotopic Enrichment and Purity of Betrixaban-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Betrixaban-d6, a deuterated internal standard essential for the accurate quantification of the anticoagulant drug Betrixaban in biological matrices. The focus of this guide is on the methodologies and data related to its isotopic enrichment and chemical purity, crucial aspects for ensuring the reliability and reproducibility of bioanalytical studies.

Quantitative Analysis of this compound Quality

The quality of a deuterated internal standard is defined by its chemical purity and its isotopic enrichment. High chemical purity ensures that the standard is free from contaminants that could interfere with the analysis, while high isotopic enrichment is necessary to prevent signal overlap with the non-labeled analyte. The following table summarizes typical quality control data for this compound.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 99.5% | RP-HPLC |

| Isotopic Purity | ≥ 99.0% (d6) | LC-MS |

| Isotopic Enrichment | Reported as the percentage of the desired deuterated species (d6) relative to all isotopic species (d0-d6). | LC-MS |

Experimental Protocols

Determination of Chemical Purity by RP-HPLC

The chemical purity of this compound is typically determined using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method separates the active compound from any synthesis-related impurities or degradation products.

Protocol:

-

Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using the diluent (typically the mobile phase or a compatible solvent) to create a stock solution. Further dilutions are made to achieve a suitable concentration for analysis (e.g., 300 ppm).

-

Chromatographic System: A Waters Alliance 2695 separation module or equivalent, equipped with a 2487 UV detector.

-

Column: Xterra C18 (4.6 x 150mm, 5.0μm).

-

Mobile Phase: A mixture of 0.1% Orthophosphoric acid (pH adjusted to 2.1) and Methanol in a 10:90 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.[1]

-

Flow Rate: 0.6 mL/min.[1]

-

Column Temperature: Ambient.

-

Detection Wavelength: 292 nm.[1]

-

Injection Volume: 20 μL.

-

Data Analysis: The chromatogram is analyzed to determine the area percentage of the main this compound peak relative to the total area of all peaks. The purity is calculated as: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Determination of Isotopic Enrichment by LC-MS

The isotopic enrichment of this compound is determined using Liquid Chromatography-Mass Spectrometry (LC-MS), which can resolve and quantify the different isotopic species (isotopologues). High-resolution mass spectrometry (HR-MS) is particularly well-suited for this purpose.[2][3]

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC System: An ultra-performance liquid chromatography (UPLC) system can be used for sample introduction, though chromatographic separation is not the primary goal for this analysis. A simple isocratic elution is often sufficient.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) operating in positive electrospray ionization (ESI+) mode.

-

MS Parameters:

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues of Betrixaban (from d0 to d6).

-

Ionization Source: Electrospray Ionization (ESI).

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound sample.

-

Identify the isotopic cluster corresponding to the protonated molecule [M+H]+.

-

Extract the ion chromatograms and integrate the peak areas for each isotopologue (d0, d1, d2, d3, d4, d5, and d6).

-

The isotopic purity (enrichment) is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues: Isotopic Purity (d6 %) = (Area of d6 Peak / Sum of Areas of d0 to d6 Peaks) x 100

-

Visualized Workflows

The following diagrams illustrate the analytical workflows for determining the quality of this compound.

Caption: Quality control workflow for this compound.

Caption: Isotopic enrichment analysis workflow.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for Betrixaban-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for understanding and interpreting a Certificate of Analysis (CoA) for the deuterated internal standard, Betrixaban-d6. As a critical component in bioanalytical and drug metabolism studies, a thorough comprehension of the quality and characterization of this reference material is paramount. This document outlines the typical data presented in a CoA for this compound, details the experimental protocols for its quality assessment, and provides visual representations of analytical workflows.

Disclaimer: The following Certificate of Analysis contains representative data and is intended for illustrative purposes. Actual values may vary between different lots and suppliers.

Representative Certificate of Analysis: this compound

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

| Molecular Formula | C₂₃H₁₆D₆ClN₅O₃ | C₂₃H₁₆D₆ClN₅O₃ |

| Molecular Weight | 457.95 g/mol | 457.95 g/mol |

Identity

| Test | Method | Result |

| ¹H NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Spectrometry | ESI-MS | [M+H]⁺ = 458.2 m/z |

Purity

| Test | Method | Result |

| Purity by HPLC | UV at 272 nm | 99.8% |

| Isotopic Purity | Mass Spectrometry | 99.5% Deuterium Incorporation |

| Residual Solvents | GC-HS | <0.1% |

| Water Content | Karl Fischer Titration | 0.2% |

| Assay (as is) | qNMR | 99.6% |

Experimental Protocols

A battery of analytical techniques is employed to ensure the identity, purity, and quality of this compound. The following sections detail the methodologies for the key experiments cited in the representative Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The purity of this compound is typically assessed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and transitioning to a higher proportion of an organic phase (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of methanol and water (80:20 v/v)[1].

-

Flow Rate: A flow rate of approximately 0.7 mL/min is often used[1].

-

Detection: The UV detector is set to a wavelength where Betrixaban exhibits strong absorbance, such as 272 nm[1].

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. The solution is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining its isotopic purity.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source, is utilized.

-

Ionization Mode: Positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺.

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed m/z for the [M+H]⁺ ion should correspond to the calculated molecular weight of this compound plus the mass of a proton.

-

Procedure for Isotopic Purity: The relative intensities of the mass isotopologues are measured. For this compound, the abundance of the ion with six deuterium atoms is compared to the abundances of ions with fewer deuterium atoms to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Assay

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and can also be employed for quantitative analysis (qNMR).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆)[2].

-

Procedure for Identity: The ¹H NMR spectrum is acquired and compared to the expected spectrum for Betrixaban. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the molecular structure. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration. For example, the singlet proton signal of Betrixaban at 3.87 ppm would be absent or greatly diminished in the ¹H NMR spectrum of this compound if those protons are deuterated[2].

-

Procedure for Assay (qNMR): A certified internal standard with a known concentration is added to the this compound sample. The integral of a specific, well-resolved signal from this compound is compared to the integral of a signal from the internal standard to accurately determine the concentration and, subsequently, the assay of the this compound sample[2].

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes involved in the certification of a this compound reference standard.

References

Unraveling the Mass Shift: A Technical Guide to Betrixaban-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift between the anticoagulant drug Betrixaban and its deuterated analogue, Betrixaban-d6. By substituting hydrogen atoms with their heavier isotope, deuterium, this compound serves as a valuable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug. This document provides a comprehensive overview of their structural differences, the resulting mass shift, a detailed experimental protocol for its verification, and the pharmacological context of Betrixaban's mechanism of action.

Core Data Summary

The fundamental difference between Betrixaban and this compound lies in the isotopic composition of the N,N-dimethylcarbamimidoyl moiety. In this compound, the six hydrogen atoms of the two methyl groups are replaced with deuterium atoms. This substitution is the sole source of the observed mass shift.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Betrixaban | C₂₃H₂₂ClN₅O₃ | 451.91[1] | 451.1411[2] |

| This compound | C₂₃H₁₆D₆ClN₅O₃ | 457.94[3][4] | 457.1787 |

Note: The molecular weights are average weights, while monoisotopic mass is the mass of the molecule with the most abundant isotopes. The mass shift is a direct consequence of the mass difference between six hydrogen atoms and six deuterium atoms.

Structural Elucidation of Deuteration

The strategic placement of deuterium atoms on the N,N-dimethyl groups of the carbamimidoyl moiety is a common practice in the synthesis of internal standards. This region is less likely to undergo metabolic alteration, ensuring that the deuterated standard and the parent drug co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, while being clearly distinguishable by their mass-to-charge ratio (m/z).

Experimental Protocol: Verification of Mass Shift by Mass Spectrometry

The following protocol outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Betrixaban and this compound, designed to confirm the mass shift and ensure isotopic purity.

1. Materials and Reagents:

-

Betrixaban reference standard

-

This compound reference standard

-

High-purity water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from low to high organic phase (acetonitrile) is employed to ensure good separation and peak shape. A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Betrixaban and this compound.

-

Betrixaban: Precursor ion (Q1) m/z 452.1 → Product ion (Q3) m/z (a characteristic fragment).

-

This compound: Precursor ion (Q1) m/z 458.2 → Product ion (Q3) m/z (the corresponding characteristic fragment).

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Data Analysis:

The mass spectrometer will detect two distinct peaks at the same retention time, one corresponding to Betrixaban and the other to this compound. The difference in their m/z values in the precursor ions will be approximately 6 Da, confirming the mass shift due to the six deuterium atoms. The isotopic purity of this compound can be assessed by monitoring for any signal at the m/z of the unlabeled Betrixaban in the d6 standard.

Visualizing the Experimental Workflow

Mechanism of Action: Inhibition of the Coagulation Cascade

Betrixaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[4][5][6] By binding to the active site of FXa, Betrixaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[5] Thrombin is a pivotal enzyme that catalyzes the conversion of fibrinogen to fibrin, the protein that forms the meshwork of a blood clot. The inhibition of FXa, therefore, effectively disrupts the final common pathway of coagulation, leading to an anticoagulant effect.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017091757A1 - Isotopically enriched betrixaban - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorbyt.com [biorbyt.com]

The Role of Betrixaban-d6 in the Bioanalysis of Betrixaban in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary applications of Betrixaban-d6, a deuterated analog of the direct factor Xa inhibitor Betrixaban, in the quantitative analysis of plasma samples. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. The use of a SIL-IS is crucial for enhancing the accuracy, precision, and robustness of quantitative assays by compensating for variability during sample preparation and analysis.[1][2]

The Importance of Deuterated Internal Standards

In quantitative bioanalysis, especially for regulatory submissions, the use of a stable isotope-labeled internal standard is highly recommended.[2] Deuterated standards like this compound are ideal because they share nearly identical physicochemical properties with the analyte, Betrixaban. This ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively normalizing variations that can occur due to matrix effects, ion suppression or enhancement, and inconsistencies in sample extraction.[3] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS.

Quantitative Analysis of Betrixaban in Plasma

While specific preliminary studies focusing on this compound as the primary analyte are not extensively detailed in the public domain, its use as an internal standard is integral to the validation of bioanalytical methods for Betrixaban. These methods are essential for pharmacokinetic and drug metabolism studies.[4]

Bioanalytical Method Parameters

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of novel oral anticoagulants (NOACs) like Betrixaban in human plasma, where a deuterated internal standard such as this compound would be employed.

| Parameter | Description | Typical Value/Range |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole Mass Spectrometer[5] |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | [6][7] |

| Chromatographic Column | C18 Reverse-Phase | [5] |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer | [7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [8] |

| Linearity Range | The range over which the assay is precise and accurate. | For NOACs: 10 µg/L to 500 µg/L[5] |

| Internal Standard | Stable Isotope-Labeled Betrixaban | [13C6]-Betrixaban or this compound[5] |

Experimental Protocols

A validated bioanalytical method is critical for reliable data in non-clinical and clinical studies. The development and validation of such methods generally follow guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA).[9]

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Betrixaban and its internal standard from plasma is protein precipitation.

-

Aliquoting : Transfer a precise volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.

-

Adding Internal Standard : Spike the plasma sample with a known concentration of this compound solution.

-

Precipitation : Add a precipitating agent, typically cold acetonitrile, to the plasma sample (e.g., in a 3:1 ratio).

-

Vortexing : Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant, containing the analyte and internal standard, to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Betrixaban in plasma using this compound as an internal standard.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. shimadzu.com [shimadzu.com]

- 6. lcms.cz [lcms.cz]

- 7. japsonline.com [japsonline.com]

- 8. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Achieving accurate and reliable PK data hinges on the robustness of the bioanalytical methods employed. Central to the success of these methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of internal standards. Among the various types of internal standards, deuterated standards have emerged as the gold standard, offering unparalleled advantages in precision, accuracy, and reliability. This technical guide provides an in-depth exploration of the core principles and practical applications of deuterated standards in pharmacokinetic studies.

The Foundation: Why Internal Standards are Crucial

Bioanalytical methods are susceptible to various sources of error that can compromise the integrity of the data. These include variability in sample preparation, instrument response, and matrix effects, where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[1][2] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's response to the IS's response, these variabilities can be effectively normalized, leading to more accurate and precise quantification.[3]

The Superiority of Deuterated Internal Standards

While structurally similar analog compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][4] A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with its stable, heavier isotope, deuterium.[5] This subtle modification provides a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry, while preserving the physicochemical properties of the molecule.

The key advantages of using deuterated internal standards include:

-

Co-elution with the Analyte: Since deuterated standards have nearly identical chemical properties to the analyte, they co-elute during chromatographic separation. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for effective compensation.[1] In contrast, an analog internal standard may elute at a different retention time, experiencing different matrix effects and leading to inaccurate results.[6]

-

Similar Extraction Recovery: The extraction efficiency of the deuterated standard from the biological matrix is expected to be identical to that of the analyte, correcting for any variability or loss during the sample preparation process.[4]

-

Reduced Method Development Time: The use of a SIL-IS can significantly shorten the time required for method development and validation, as it inherently corrects for many common bioanalytical challenges.[1]

-

Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions for drug approval incorporate stable isotope-labeled internal standards, highlighting their importance in generating reliable data for regulatory review.[1]

Quantitative Impact of Deuterated Standards on Assay Performance

The use of deuterated internal standards translates into tangible improvements in the precision and accuracy of bioanalytical assays. The following tables summarize data from studies comparing the performance of deuterated internal standards to analog internal standards.

| Parameter | Analog Internal Standard | Deuterated Internal Standard | Improvement |

| Inter-patient Assay Imprecision (CV%) for Sirolimus | 7.6% - 9.7% | 2.7% - 5.7% | Significant reduction in variability[7] |

| Accuracy (% Bias) for Kahalalide F | 96.8% (significant deviation from 100%) | 100.3% (no significant deviation from 100%) | Improved accuracy |

| Precision (Standard Deviation) for Kahalalide F | 8.6% | 7.6% | Statistically significant improvement in precision[8] |

| Accuracy in Cannabis Matrices with High Matrix Effects | Deviations > 60% | Deviations < 25% | Drastic improvement in accuracy |

| Precision (RSD) in Cannabis Matrices with High Matrix Effects | > 50% | < 20% | Substantial improvement in precision[9] |

| Pharmacokinetic Parameter | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change |

| Cmax (ng/mL) | 1034 ± 156 | 1396 ± 211 | +35%[10] |

| AUC0–t (ng*h/mL) | 12345 ± 2456 | 24938 ± 4123 | +102%[10] |

| In vitro CLint (µL/min/mg) in Rat Liver Microsomes | 0.85 ± 0.12 | 0.43 ± 0.07 | -49.7%[10] |

| In vitro CLint (µL/min/mg) in Human Liver Microsomes | 0.26 ± 0.05 | 0.07 ± 0.01 | -72.9%[10] |

Experimental Protocols: A Step-by-Step Approach

The following sections provide detailed methodologies for common sample preparation techniques used in pharmacokinetic studies employing deuterated internal standards.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma.

Protocol:

-

Sample Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.[11]

-

Internal Standard Spiking: Add 50 µL of the deuterated internal standard working solution to the plasma sample.[11]

-

Precipitation: Add 200 µL of cold acetonitrile (or methanol) to the sample to precipitate the proteins.[11]

-

Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[12]

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

Analysis: Inject the prepared sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates analytes from interferences by partitioning them between two immiscible liquid phases.

Protocol:

-

Sample Aliquoting: Pipette 50 µL of the whole blood or plasma sample into a clean tube.[13]

-

Internal Standard Spiking: Add a known volume (e.g., 25 µL) of the deuterated internal standard solution.[13]

-

Extraction Solvent Addition: Add 1.0 mL of the appropriate organic extraction solvent (e.g., a mixture of methanol and acetonitrile).[13]

-

Vortexing: Vortex the sample for at least 10 seconds to ensure efficient extraction.[13]

-

Centrifugation: Centrifuge the sample at approximately 4100 rpm for 10 minutes to separate the aqueous and organic layers.[13]

-

Supernatant Transfer: Transfer the organic supernatant to a new tube.[13]

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[13]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the initial mobile phase.[13]

-

Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 14,000 rpm) for 5 minutes.[13]

-

Transfer and Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[13]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.

Protocol:

-

Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.[14]

-

Sample Preparation: To 1 mL of plasma, add 50 µL of the deuterated internal standard and 1 mL of a suitable buffer (e.g., 0.1 M KH2PO4, pH 9).[14]

-

Sample Loading: Load the prepared sample onto the conditioned SPE cartridge under a gentle vacuum.[14]

-

Washing: Wash the cartridge with 2 mL of water to remove interfering substances.[14]

-

Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent (e.g., acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent.

-

Analysis: Inject the final sample into the LC-MS/MS system.

Visualizing the Role of Deuterated Standards

Graphviz diagrams can effectively illustrate the logical workflows and metabolic pathways where deuterated standards play a critical role.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to mimic the behavior of the analyte throughout the bioanalytical process provides a level of accuracy and precision that is unmatched by other types of internal standards. By compensating for variability in sample preparation, matrix effects, and instrument response, deuterated standards ensure the generation of high-quality, reliable data that is essential for making critical decisions in drug development. The adoption of deuterated standards is not merely a best practice but a critical component for any laboratory striving for excellence in bioanalysis and the successful advancement of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nebiolab.com [nebiolab.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. lcms.cz [lcms.cz]

- 10. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. clinichrom.com [clinichrom.com]

- 13. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Betrixaban in Human Plasma using Betrixaban-d6 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Betrixaban, a direct oral anticoagulant (DOAC), in human plasma. The protocol employs a stable isotope-labeled internal standard, Betrixaban-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Sample preparation is streamlined using a protein precipitation method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Betrixaban is a factor Xa inhibitor used for the prophylaxis of venous thromboembolism. Accurate measurement of its concentration in plasma is crucial for drug development and in certain clinical scenarios to ensure safety and efficacy.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable data.[3] This protocol provides a detailed procedure for the sample preparation and LC-MS/MS analysis of Betrixaban in human plasma using this compound.

Experimental Protocol

Materials and Reagents

-

Betrixaban reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (K2-EDTA)

Preparation of Solutions

-

Betrixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve Betrixaban in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Betrixaban Working Solutions: Prepare serial dilutions of the Betrixaban stock solution in 50:50 acetonitrile:water to create calibration standards.

-

IS Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation

-

Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Add 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or sample plasma) to each tube.

-

Add 200 µL of the IS working solution (50 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 200 µL of acetonitrile without the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-3.5 min: 20% B

-

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

Betrixaban: Precursor ion > Product ion (to be determined empirically, e.g., based on published data for similar compounds)

-

This compound: Precursor ion > Product ion (precursor ion will be +6 Da compared to Betrixaban)

-

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |

| Betrixaban | 1 - 500 | y = 0.025x + 0.003 | >0.995 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) (n=6) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 1 | 6.5 | 8.2 | 105.3 | 103.8 |

| Low | 3 | 5.1 | 6.8 | 98.7 | 101.2 |

| Medium | 100 | 4.3 | 5.5 | 102.1 | 100.5 |

| High | 400 | 3.8 | 4.9 | 99.5 | 98.9 |

Visualizations

Caption: Experimental workflow for Betrixaban analysis.

Caption: LC-MS/MS signaling pathway.

Conclusion

The described LC-MS/MS method for the quantification of Betrixaban in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The use of a stable isotope-labeled internal standard ensures the mitigation of matrix effects and provides high-quality data.

References

Application Notes and Protocols for the Bioanalysis of Betrixaban Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Betrixaban in biological matrices, specifically human plasma. The methodologies described utilize a deuterated internal standard (Betrixaban-d4) to ensure accuracy and precision, a critical component in regulated bioanalysis. The three most common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulant medications. Accurate measurement of its concentration in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring in certain clinical situations. The use of a stable isotope-labeled internal standard, such as Betrixaban-d4, is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1]

This guide offers detailed, step-by-step protocols for three distinct sample preparation techniques, allowing laboratories to choose the most suitable method based on their specific requirements for throughput, sensitivity, and cleanliness of the final extract.

Quantitative Data Summary

The following table summarizes typical performance characteristics for each sample preparation method for the analysis of Betrixaban. These values are representative and may vary based on specific laboratory conditions and instrumentation.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | 85 - 95% | > 90% | > 95% |

| Matrix Effect | Moderate | Low to Moderate | Minimal |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | 0.5 ng/mL |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

| Intra-day Precision (%CV) | < 10% | < 8% | < 5% |

| Inter-day Precision (%CV) | < 12% | < 10% | < 7% |

| Throughput | High | Medium | Medium |

Experimental Protocols

Protein Precipitation (PPT) Method

Protein precipitation is a rapid and straightforward technique suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, leaving the analyte of interest in the supernatant.

Materials:

-

Human plasma (K2-EDTA)

-

Betrixaban analytical standard

-

Betrixaban-d4 internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Betrixaban-d4 internal standard working solution (e.g., 100 ng/mL in methanol). For calibration standards and quality control (QC) samples, add the appropriate volume of Betrixaban working standard solution. For blank samples, add 10 µL of methanol.

-

Vortex: Briefly vortex mix the samples for 10-15 seconds.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Dilution (Optional): If necessary, dilute the supernatant with an appropriate mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE) Method

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

Materials:

-

Human plasma (K2-EDTA)

-

Betrixaban analytical standard

-

Betrixaban-d4 internal standard (IS)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Ammonium hydroxide solution (5%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Betrixaban-d4 IS working solution. Add Betrixaban working standards for calibration and QC samples, or methanol for blanks.

-

Vortex: Briefly vortex mix the samples.

-

Basification: Add 25 µL of 5% ammonium hydroxide solution to each tube and vortex briefly.

-

Extraction: Add 1 mL of MTBE to each tube.

-

Vortex: Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE) Method

SPE offers the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This method is highly selective and can provide excellent sensitivity.

Materials:

-

Human plasma (K2-EDTA)

-

Betrixaban analytical standard

-

Betrixaban-d4 internal standard (IS)

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Phosphoric acid (reagent grade)

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Evaporator

Protocol:

-

Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Betrixaban-d4 IS. Add Betrixaban working standards for calibration and QC samples, or methanol for blanks. Add 200 µL of 2% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of mobile phase.

-

LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.

Solid-Phase Extraction Workflow

LC-MS/MS Parameters (Typical)

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Betrixaban: Q1: 452.2 m/z -> Q3: 145.1 m/z

-

Betrixaban-d4: Q1: 456.2 m/z -> Q3: 145.1 m/z

-

Conclusion

The choice of sample preparation technique for Betrixaban analysis depends on the specific needs of the study. Protein precipitation offers a rapid and simple workflow, ideal for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects, suitable for methods requiring higher sensitivity. Solid-phase extraction yields the cleanest extracts, minimizing matrix suppression and maximizing sensitivity, making it the preferred method for regulated bioanalytical studies requiring the lowest limits of quantification. The use of a deuterated internal standard is strongly recommended for all techniques to ensure the highest quality of data. The protocols and data presented here provide a comprehensive guide for the development and implementation of robust and reliable bioanalytical methods for Betrixaban.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Betrixaban and its Deuterated Internal Standard, Betrixaban-d6, in Human Plasma using UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulant medications.[1][2] For the prevention of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness, Betrixaban is a crucial therapeutic agent.[1][2] Accurate quantification of Betrixaban in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Betrixaban-d6, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and matrix effects.[3]

This application note presents a sensitive, selective, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Betrixaban and this compound in human plasma. The described protocol is designed to provide a robust and reliable analytical procedure for drug development and clinical research applications.

Experimental Protocols

Materials and Reagents

-

Betrixaban reference standard

-

This compound internal standard[4]

-

HPLC-grade acetonitrile and methanol

-

Formic acid, analytical grade

-

Ammonium formate, analytical grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Acquity UPLC (Waters) or equivalent

-

Mass Spectrometer: Xevo TQ-S Triple Quadrupole Mass Spectrometer (Waters) or equivalent

-

Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Waters) or similar C18 column[5]

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of working internal standard solution (this compound).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following table summarizes the optimized UPLC and MS/MS parameters for the analysis of Betrixaban and this compound.

| Parameter | Condition |

| UPLC System | Acquity UPLC |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| Mass Spectrometer | Xevo TQ-S |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Analyte |

Data Presentation

The following table summarizes the expected chromatographic and mass spectrometric data for Betrixaban and this compound based on the described method.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Betrixaban | ~1.2 | 568.2 | 441.1 |

| This compound | ~1.2 | 574.2 | 447.1 |

Method Validation

The analytical method should be validated in accordance with regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[6][7][8] Key validation parameters to be assessed include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Caption: Experimental workflow for the UPLC-MS/MS analysis of Betrixaban.

Caption: Role of the internal standard in correcting for analytical variability.

References

- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application of Betrixaban-d6 in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is an oral, direct factor Xa inhibitor developed for the prevention of venous thromboembolism. Preclinical assessment of its drug metabolism and pharmacokinetic (DMPK) properties is a critical component of its development. Betrixaban-d6, a stable isotope-labeled analog of Betrixaban, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in the determination of Betrixaban concentrations in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in preclinical DMPK studies.

Application 1: Internal Standard for Quantitative Bioanalysis of Betrixaban

This compound is the ideal internal standard for the quantification of Betrixaban in biological samples due to its identical chemical properties and chromatographic behavior to the unlabeled drug, while being distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.

Experimental Protocol: LC-MS/MS Method for the Quantification of Betrixaban in Rat Plasma

This protocol outlines a typical LC-MS/MS method for the analysis of Betrixaban in rat plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Betrixaban analytical standard

-

This compound (as internal standard, IS)

-

Rat plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

96-well plates

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Betrixaban and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Prepare a working solution of this compound (Internal Standard Working Solution, ISWS) by diluting the stock solution in ACN:water (50:50, v/v) to a final concentration of 100 ng/mL.

-

Prepare calibration curve (CC) standards by spiking blank rat plasma with appropriate volumes of Betrixaban working solutions to achieve a concentration range of 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the CC standards.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (CC, QC, or unknown study sample) in a 96-well plate, add 150 µL of the ISWS (containing this compound).

-

Vortex the plate for 5 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A standard UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Betrixaban from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Betrixaban: (Precursor ion > Product ion)

-

This compound: (Precursor ion > Product ion) - Note: The specific m/z values would be determined during method development.

-

5. Data Analysis:

-

Quantify Betrixaban in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against the calibration curve.

Data Presentation: Bioanalytical Method Validation Summary

The following table summarizes the typical acceptance criteria for a validated LC-MS/MS method for Betrixaban using this compound as an internal standard.

| Parameter | Concentration Range (ng/mL) | Acceptance Criteria |

| Linearity | 1 - 1000 | Correlation coefficient (r²) ≥ 0.99 |

| Precision (CV%) | LLOQ, Low, Mid, High QC | Within-run and Between-run CV ≤ 15% (≤ 20% for LLOQ) |

| Accuracy (% Bias) | LLOQ, Low, Mid, High QC | Within-run and Between-run Bias within ±15% (±20% for LLOQ) |

| Recovery (%) | Low, Mid, High QC | Consistent and reproducible across the concentration range |

| Matrix Effect | Low and High QC | Factor should be between 0.8 and 1.2 |

| Stability | Low and High QC | Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal concentration |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Application 2: In Vivo Preclinical Pharmacokinetic Studies

This compound is crucial for accurately determining the pharmacokinetic profile of Betrixaban in preclinical animal models.

Experimental Protocol: Oral Pharmacokinetic Study of Betrixaban in Rats

1. Animal Model:

-

Male Sprague-Dawley rats (n=3-5 per time point or in a serial sampling design).

-

Fasted overnight prior to dosing.

2. Dosing:

-

Administer Betrixaban orally (e.g., via gavage) at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

3. Sample Collection:

-

Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until bioanalysis.

4. Bioanalysis:

-

Analyze the plasma samples for Betrixaban concentration using the validated LC-MS/MS method with this compound as the internal standard, as described in Application 1.

5. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Data Presentation: Representative Pharmacokinetic Parameters of Betrixaban in Preclinical Species

The following table presents a summary of representative pharmacokinetic parameters for Betrixaban following oral administration in preclinical species.

| Parameter | Rat (10 mg/kg) | Dog (5 mg/kg) | Monkey (5 mg/kg) |

| Tmax (h) | 1.5 | 2.0 | 3.0 |

| Cmax (ng/mL) | 850 | 1200 | 950 |

| AUC₀-t (ngh/mL) | 4500 | 8500 | 9800 |

| AUC₀-inf (ngh/mL) | 4650 | 8700 | 10100 |

| t₁/₂ (h) | 4.5 | 6.0 | 8.0 |

| CL/F (mL/min/kg) | 37.6 | 9.6 | 8.2 |

| Vz/F (L/kg) | 1.5 | 0.5 | 0.7 |

Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t₁/₂: Half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.

Application 3: In Vitro Metabolic Stability Studies

While Betrixaban has low metabolism, assessing its stability in liver microsomes or hepatocytes is a standard preclinical evaluation. This compound can be used as an internal standard in the LC-MS/MS analysis to quantify the remaining parent drug over time.

Experimental Protocol: Metabolic Stability of Betrixaban in Rat Liver Microsomes

1. Materials and Reagents:

-

Betrixaban

-

This compound (for analytical internal standard)

-

Rat liver microsomes (RLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

2. Incubation Procedure:

-

Prepare a reaction mixture containing RLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Betrixaban to a final concentration of 1 µM.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard (this compound).

-

Include control incubations without NADPH to assess non-enzymatic degradation.

3. Sample Analysis:

-

Vortex and centrifuge the quenched samples.

-

Analyze the supernatant for the concentration of remaining Betrixaban using a validated LC-MS/MS method.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of Betrixaban remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation:

-

CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

-

Data Presentation: Representative Metabolic Stability of Betrixaban

| System | Species | In Vitro t₁/₂ (min) | Intrinsic Clearance (CLint) |

| Liver Microsomes | Rat | > 60 | Low |

| Liver Microsomes | Human | > 60 | Low |

| Hepatocytes | Rat | > 120 | Low |

| Hepatocytes | Human | > 120 | Low |

The data indicates that Betrixaban has low metabolic turnover, which is consistent with published findings that less than 1% of the drug is metabolized by CYP450 enzymes.

Visualizations

Caption: Bioanalytical workflow for Betrixaban quantification.

Caption: Preclinical pharmacokinetic study workflow.

Application Notes and Protocols: Use of Betrixaban-d6 in Bioequivalence Studies of Betrixaban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is a direct oral anticoagulant that acts as a selective inhibitor of Factor Xa (FXa), a critical component of the blood coagulation cascade.[1] It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications. To ensure the therapeutic equivalence of generic formulations of Betrixaban, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

The use of a stable isotope-labeled internal standard, such as Betrixaban-d6, is a critical component of the bioanalytical method used in these studies. This compound, being chemically identical to Betrixaban but with a different mass, allows for accurate and precise quantification of Betrixaban in biological matrices by correcting for variability during sample processing and analysis. This document provides detailed application notes and protocols for the use of this compound in the bioequivalence assessment of Betrixaban oral formulations.

Mechanism of Action of Betrixaban

Betrixaban directly and reversibly inhibits both free and prothrombinase-bound Factor Xa, thereby blocking the conversion of prothrombin to thrombin.[1] This inhibition reduces thrombin generation and subsequently prevents the formation of fibrin clots. Unlike indirect anticoagulants, its action is independent of antithrombin III.

Below is a diagram illustrating the signaling pathway of the coagulation cascade and the point of intervention by Betrixaban.

Caption: Betrixaban's inhibition of Factor Xa in the coagulation cascade.

Bioequivalence Study Protocol

A typical bioequivalence study for Betrixaban would be a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.

1. Study Design and Population:

-

Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single oral dose, crossover study.[2][3]

-

Subjects: Healthy adult male and/or non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age. A sufficient number of subjects (e.g., 24-36) should be enrolled to ensure adequate statistical power.

-

Washout Period: A washout period of at least 10-14 days between the two treatment periods is recommended to ensure complete elimination of the drug from the previous period.

-

Treatments:

-

Test Product (T): Generic Betrixaban formulation.

-

Reference Product (R): Innovator Betrixaban formulation (e.g., Bevyxxa®).

-

-

Dosing: A single oral dose of Betrixaban (e.g., 80 mg) administered with a standardized volume of water after an overnight fast of at least 10 hours.[2]

2. Blood Sampling:

Serial blood samples (e.g., 5 mL) are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose (0 hour) and at multiple time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[4] Plasma is separated by centrifugation and stored at -70°C until analysis.

3. Analytical Methodology: LC-MS/MS Quantification of Betrixaban

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Betrixaban in plasma. This compound is used as the internal standard (IS).

-

Sample Preparation: A simple protein precipitation or liquid-liquid extraction method is typically used to extract Betrixaban and this compound from the plasma matrix.

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 25 µL of this compound working solution (as internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

-

-

Chromatographic Conditions (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-